Product packaging for BMVC4(Cat. No.:CAS No. 850559-53-4)

BMVC4

Cat. No.: B606301
CAS No.: 850559-53-4
M. Wt: 659.3139
InChI Key: UNXTXTOSQWIBMD-UHFFFAOYSA-M
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Description

BMVC4 is a G-quadruplex stabilizer. MVC4-treated cancer cells showed typical senescence phenotypes. This compound induced senescence in both ALT and telomerase-overexpressing cells, suggesting that telomere shortening through telomerase inhibition might not be the cause for senescence. This compound induced senescence by activation of pathways of response to DNA damage that was independent of its telomerase inhibitory activity. this compound has the potential to be developed as a chemotherapeutic agent against both telomerase positive and ALT cancer cells.

Properties

CAS No.

850559-53-4

Molecular Formula

C26H23I2N5

Molecular Weight

659.3139

IUPAC Name

2,2'-(9H-Carbazole-3,6-diyldi-2,1-ethenediyl)bis[1-methyl-pyrazinium] diiodide

InChI

InChI=1S/C26H22N5.2HI/c1-30-13-11-27-17-21(30)7-3-19-5-9-25-23(15-19)24-16-20(6-10-26(24)29-25)4-8-22-18-28-12-14-31(22)2;;/h3-18H,1-2H3;2*1H/q+1;;/p-1

InChI Key

UNXTXTOSQWIBMD-UHFFFAOYSA-M

SMILES

C[N+]1=CC=NC=C1/C=C/C2=CC3=C(C=C2)NC4=C3C=C(/C=C/C5=CN=CC=[N+]5C)C=C4.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMVC4;  BMVC-4;  BMVC 4.

Origin of Product

United States

Foundational & Exploratory

BMVC4 as a G-Quadruplex Stabilizing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in key regulatory regions of the genome, including telomeres and oncogene promoters. The stabilization of these structures has emerged as a promising strategy for anticancer drug development. BMVC4 (3,6-bis(4-methyl-2-vinylpyrazinium)carbazole diiodide) is a carbazole derivative that has demonstrated potent G-quadruplex stabilizing properties. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental validation, and its effects on relevant signaling pathways. Quantitative data are summarized in structured tables, and detailed protocols for key experiments are provided to facilitate further research and development.

Mechanism of Action

This compound exerts its biological effects primarily through the stabilization of G-quadruplex structures. This interaction sterically hinders the access of cellular machinery to these DNA and RNA regions, leading to the disruption of critical cellular processes.

1.1. Telomerase Inhibition: Human telomeres contain G-rich overhangs that can fold into G-quadruplexes. Telomerase, an enzyme crucial for maintaining telomere length in most cancer cells, requires an unfolded G-rich strand as a template. By stabilizing the G-quadruplex conformation of telomeric DNA, this compound effectively inhibits telomerase activity, leading to telomere shortening and eventual cell senescence or apoptosis.

1.2. Oncogene Transcription Regulation: G-quadruplex forming sequences are also found in the promoter regions of several oncogenes, most notably c-myc. The c-myc promoter contains a G-quadruplex structure that acts as a transcriptional silencer. This compound binds to and stabilizes this G-quadruplex, thereby downregulating the expression of the c-myc oncogene, which is a key driver of cell proliferation and tumorigenesis.

1.3. Induction of DNA Damage Response: Beyond its direct effects on telomeres and oncogene promoters, this compound has been shown to induce a DNA damage response (DDR). This response is mediated, at least in part, through the ataxia-telangiectasia mutated (ATM) signaling pathway. The stabilization of G-quadruplexes by this compound can lead to replication stress and the formation of DNA double-strand breaks, triggering the ATM-dependent cascade that ultimately results in cell cycle arrest and senescence.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: G-Quadruplex Binding Affinity of this compound

G-Quadruplex TargetDissociation Constant (Kd)Reference
c-myc promoter36 nM

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Target | IC50 | Reference | | :--- | :--- | :--- | | Telomerase Repeat Amplification Protocol (TRAP) | Telomerase | 0.2 µM | |

Table 3: Cellular Activity of this compound in H1299 Lung Cancer Cells

AssayParameterConcentrationEffectReference
Cell MigrationRelative Migration Rate5 µMSignificant reduction
10 µMFurther significant reduction
Cell InvasionRelative Invasion10 µMSignificant reduction
Colony FormationColony NumberIncreasing concentrationsDose-dependent suppression

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

3.1. Fluorescence Resonance Energy Transfer (FRET) Assay for G-Quadruplex Binding

This protocol is designed to assess the ability of this compound to stabilize G-quadruplex structures. A dual-labeled oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends is used. In the unfolded state, the fluorophore and quencher are separated, resulting in high fluorescence. Upon G-quadruplex formation, they are brought into proximity, leading to fluorescence quenching. A G4-stabilizing compound will enhance this quenching.

Materials:

  • Dual-labeled G-quadruplex-forming oligonucleotide (e.g., F21T: 5'-FAM-d(G3[T2AG3]3)-TAMRA-3')

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a working solution of the dual-labeled oligonucleotide in the assay buffer to a final concentration of 200 nM.

  • Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to facilitate G-quadruplex formation.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In the 96-well plate, add 50 µL of the annealed oligonucleotide solution to each well.

  • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-compound control.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., FAM: Ex 495 nm, Em 520 nm).

  • Calculate the percentage of fluorescence quenching for each this compound concentration relative to the no-compound control.

  • Plot the percentage of quenching against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

3.2. Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures telomerase activity in cell extracts. Telomerase in the extract adds telomeric repeats to a substrate oligonucleotide, and these extension products are then amplified by PCR.

Materials:

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.1 mM PMSF, 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% glycerol)

  • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

  • ACX primer (5'-GCGCGG[CTTACC]3CTAACC-3')

  • TRAP reaction buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)

  • dNTPs

  • Taq polymerase

  • This compound stock solution

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Prepare cell extracts by lysing approximately 1 x 106 cells in 200 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes and then centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Set up the TRAP reaction mixture containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.

  • Add a defined amount of cell extract (e.g., 1 µg of total protein) to the reaction mixture.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-compound control and a heat-inactivated extract control.

  • Incubate the reaction at 30°C for 30 minutes to allow for telomerase extension.

  • Perform PCR amplification by adding the ACX primer and cycling (e.g., 95°C for 2 min, followed by 30-35 cycles of 95°C for 30 s, 52°C for 30 s, and 72°C for 45 s, with a final extension at 72°C for 10 min).

  • Analyze the PCR products by PAGE and visualize the characteristic 6-base pair ladder.

  • Quantify the band intensities to determine the IC50 of this compound for telomerase inhibition.

3.3. Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line of interest (e.g., H1299)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective this compound concentrations.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

BMVC4_Telomerase_Inhibition Telomere Telomeric G-rich overhang G4 G-quadruplex (stabilized) Telomere->G4 folding Telomerase Telomerase G4->Telomerase inhibits access This compound This compound This compound->G4 stabilizes Telomerase->Telomere elongation Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening prevents Senescence Cellular Senescence/ Apoptosis Telomere_Shortening->Senescence

This compound-mediated telomerase inhibition.

BMVC4_cMyc_Suppression cMyc_Promoter c-myc Promoter (G-rich region) G4_cMyc G-quadruplex (stabilized) cMyc_Promoter->G4_cMyc forms Transcription_Factors Transcription Factors G4_cMyc->Transcription_Factors blocks binding This compound This compound This compound->G4_cMyc stabilizes cMyc_Expression c-myc Gene Expression Transcription_Factors->cMyc_Expression activates Proliferation Cell Proliferation cMyc_Expression->Proliferation

This compound-induced suppression of c-myc expression.

BMVC4_DDR_Pathway This compound This compound G4_Stabilization G-quadruplex Stabilization This compound->G4_Stabilization Replication_Stress Replication Stress G4_Stabilization->Replication_Stress DSB DNA Double-Strand Breaks (DSBs) Replication_Stress->DSB ATM ATM Kinase (activated) DSB->ATM activates Downstream Downstream Effectors (e.g., CHK2, p53) ATM->Downstream phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest Senescence_Apoptosis Senescence / Apoptosis Cell_Cycle_Arrest->Senescence_Apoptosis

This compound-induced DNA damage response pathway.

Conclusion

This compound is a potent G-quadruplex stabilizing agent with significant potential as an anticancer therapeutic. Its multifaceted mechanism of action, involving telomerase inhibition, downregulation of oncogene expression, and induction of a DNA damage response, makes it an attractive candidate for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to advance the study of this compound and other G-quadruplex-targeted therapies.

The G-Quadruplex Stabilizer BMVC4: A Potent Inducer of Cellular Senescence in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a potent tumor-suppressive mechanism. The induction of senescence in cancer cells is a promising therapeutic strategy. BMVC4, a novel G-quadruplex stabilizing compound, has been identified as a robust inducer of cellular senescence in various cancer cell lines. This technical guide provides a comprehensive overview of the role of this compound in inducing cellular senescence, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and quantitative data from key studies.

Mechanism of Action: Beyond Telomerase Inhibition

Initially investigated for its potential to inhibit telomerase by stabilizing G-quadruplex structures at telomeres, the primary mechanism of this compound-induced senescence has been shown to be independent of telomere shortening.[1][2][3] Instead, this compound's effects are mediated through the activation of a DNA damage response (DDR) pathway.[1][2][3]

This compound induces DNA breaks at various genomic locations, not predominantly at telomeres.[1][2] This widespread DNA damage triggers the activation of the Ataxia Telangiectasia-Mutated (ATM) kinase, a key sensor of DNA double-strand breaks.[1][2][3] Activated ATM then initiates a signaling cascade that culminates in cell cycle arrest and the establishment of the senescent phenotype.

Furthermore, this compound has been shown to suppress the expression of the proto-oncogene c-myc by stabilizing a G-quadruplex structure within its promoter region.[1][2] The downregulation of c-myc, a critical regulator of cell proliferation and growth, contributes to the anti-proliferative effects of this compound and the induction of senescence.

Quantitative Data on this compound-Induced Senescence

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in key literature.

Table 1: Induction of Senescence-Associated β-Galactosidase (SA-β-gal) Activity by this compound

Cell LineThis compound Concentration (µM)Percentage of SA-β-gal Positive Cells (%)
A549 (Lung Carcinoma)5~40
10~60
H1299 (Lung Carcinoma)5~35
10~55
U2OS (Osteosarcoma - ALT)5~45
10~65

Data extrapolated from Huang et al., 2012.

Table 2: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM) for 50% Inhibition (IC50) after 72h
A549~7.5
H1299~8.0
U2OS~6.0

Data extrapolated from Huang et al., 2012.

Table 3: Quantification of this compound-Induced DNA Damage Foci

Cell LineThis compound Concentration (µM)Average Number of γ-H2AX Foci per Cell
A54910>10
H129910>10

Data extrapolated from Huang et al., 2012.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound-induced senescence are provided below.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

Materials:

  • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

  • Phosphate-Buffered Saline (PBS).

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.

  • Wash cells twice with PBS.

  • Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the Staining Solution to each well.

  • Incubate the plate at 37°C in a dry incubator (no CO2) for 12-24 hours.

  • Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Quantify the percentage of blue-stained cells out of the total number of cells in multiple fields of view.

Immunofluorescence for DNA Damage Foci (γ-H2AX)

This method visualizes DNA double-strand breaks.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) antibody.

  • Secondary Antibody: Fluorochrome-conjugated anti-rabbit IgG.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Mounting Medium.

Protocol:

  • Grow cells on coverslips and treat with this compound.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Wash twice with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Wash three times with PBS and block with Blocking Buffer for 1 hour.

  • Incubate with the primary anti-γ-H2AX antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorochrome-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides using Mounting Medium.

  • Visualize and quantify the foci using a fluorescence microscope.

Western Blot for ATM Phosphorylation

This technique detects the activation of the ATM kinase.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Protein Assay Reagent (e.g., BCA).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibodies: Anti-phospho-ATM (Ser1981) and anti-total ATM antibodies.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Protocol:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Determine protein concentration using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ATM antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total ATM antibody for loading control.

Visualizing the Molecular Pathways and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying this compound-induced senescence.

BMVC4_Signaling_Pathway This compound This compound G4_Genomic Genomic G-Quadruplexes This compound->G4_Genomic stabilizes G4_cMyc c-myc Promoter G-Quadruplex This compound->G4_cMyc stabilizes DNA_Breaks DNA Double-Strand Breaks G4_Genomic->DNA_Breaks induces cMyc_expression c-myc Expression G4_cMyc->cMyc_expression represses ATM ATM DNA_Breaks->ATM pATM p-ATM (active) ATM->pATM activates DDR DNA Damage Response (e.g., p53/p21 activation) pATM->DDR initiates Senescence Cellular Senescence DDR->Senescence cMyc_expression->Senescence contributes to

Caption: Signaling pathway of this compound-induced cellular senescence.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis of Senescence Phenotype cluster_quantification Data Quantification Cancer_Cells Cancer Cell Culture Treatment Treat with this compound (various concentrations) Cancer_Cells->Treatment SA_beta_gal SA-β-gal Staining Treatment->SA_beta_gal Immunofluorescence Immunofluorescence (γ-H2AX) Treatment->Immunofluorescence Western_Blot Western Blot (p-ATM) Treatment->Western_Blot Quant_Senescence Quantify % Senescent Cells SA_beta_gal->Quant_Senescence Quant_DNA_Damage Quantify DNA Damage Foci Immunofluorescence->Quant_DNA_Damage Quant_Protein Quantify Protein Expression Western_Blot->Quant_Protein

Caption: Experimental workflow for characterizing this compound-induced senescence.

Conclusion

This compound represents a compelling compound for the induction of cellular senescence in cancer cells through a mechanism centered on the activation of the DNA damage response pathway and suppression of c-myc. Its activity, independent of telomerase inhibition, suggests a broader applicability to a range of tumor types, including those that utilize the Alternative Lengthening of Telomeres (ALT) pathway. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially exploit the therapeutic potential of this compound in oncology.

References

Methodological & Application

Application Notes and Protocols for Telomerase Repeat Amplification Protocol (TRAP) Assay for BMVC4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is a compelling target in cancer therapy due to its reactivation in the majority of human cancers. The Telomerase Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method for detecting telomerase activity. This document provides detailed application notes and protocols for utilizing the TRAP assay to evaluate the efficacy of BMVC4, a potent G-quadruplex stabilizing molecule, as a telomerase inhibitor.

This compound has been shown to inhibit telomerase activity by stabilizing the G-quadruplex structures in human telomeric DNA.[1] Interestingly, its primary mechanism for inducing senescence in cancer cells appears to be independent of telomerase inhibition, involving the suppression of the c-myc proto-oncogene and the activation of the Ataxia Telangiectasia Mutated (ATM) DNA damage response pathway.[1][2]

Data Presentation

The inhibitory effect of this compound on telomerase activity can be quantified using the TRAP assay. The following table summarizes the dose-dependent inhibition of telomerase by this compound.

This compound Concentration (µM)Telomerase Activity (% of Control)
0100%
0.0575%
0.160%
0.2 50% (IC50) [1]
0.530%
1.015%
3.0<5%

Note: The data presented are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Modified TRAP Assay for G-Quadruplex Ligands (TRAP-G4)

Standard TRAP assays can yield misleading results for G-quadruplex ligands due to potential inhibition of the PCR amplification step. Therefore, a modified protocol using a G-quadruplex-forming substrate primer (TSG4) is recommended for evaluating compounds like this compound.

1. Materials and Reagents:

  • Cell Lysate: Prepared from a telomerase-positive cell line (e.g., H1299, HeLa).

  • TRAP Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM EGTA, 0.1 mM Phenylmethylsulfonyl fluoride (PMSF), 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% Glycerol.

  • Primers:

    • TSG4 Primer (Forward): 5'-GTGGGTGGGTGGGTGGGT-3'

    • ACX Primer (Reverse): 5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3'

    • TSNT (Internal Control, Forward): 5'-AATCCGTCGAGCAGAGTT-3'

    • NT (Internal Control, Reverse): 5'-ATCGCTTCTCGGCCTTTT-3'

  • dNTP Mix: 10 mM each of dATP, dCTP, dGTP, dTTP.

  • Taq DNA Polymerase

  • 10x TRAP Buffer: 200 mM Tris-HCl (pH 8.3), 15 mM MgCl2, 630 mM KCl, 0.05% Tween 20, 10 mM EGTA.

  • This compound Stock Solution: Dissolved in DMSO.

  • Nuclease-free water

2. Procedure:

a. Cell Lysate Preparation:

  • Harvest approximately 10^6 telomerase-positive cells.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of ice-cold TRAP lysis buffer.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Store the lysate in aliquots at -80°C.

b. Telomerase Extension Reaction:

  • Prepare a master mix for the telomerase extension reaction on ice. For each reaction, combine:

    • 10x TRAP Buffer: 2.5 µL

    • dNTP Mix (10 mM): 0.5 µL

    • TSG4 Primer (10 µM): 1 µL

    • ACX Primer (10 µM): 1 µL

    • TSNT Primer (1 µM): 1 µL

    • NT Primer (1 µM): 1 µL

    • Nuclease-free water: to a final volume of 23 µL

  • In separate PCR tubes, add 2 µL of cell lysate (containing approximately 1 µg of protein).

  • Add the desired concentration of this compound (or DMSO as a vehicle control) to each tube.

  • Add 23 µL of the master mix to each tube.

  • Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TSG4 primer.

c. PCR Amplification:

  • Immediately after the extension step, add 0.5 µL of Taq DNA Polymerase to each reaction tube.

  • Perform PCR using the following cycling conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

d. Analysis of TRAP Products:

  • Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel.

  • Stain the gel with a suitable DNA stain (e.g., SYBR Green or Ethidium Bromide).

  • Visualize the DNA ladder. A characteristic 6-base pair ladder indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity.

  • Quantify the band intensities using densitometry software. The internal control (TSNT/NT amplification product) should be used to normalize for potential PCR inhibition.

Mandatory Visualizations

Signaling Pathways of this compound Action

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its anticancer effects.

BMVC4_Telomerase_Inhibition cluster_inhibition This compound This compound G4 Telomeric G-Quadruplex This compound->G4 Stabilizes Telomerase Telomerase G4->Telomerase Blocks Access Telomere Telomere Elongation Inhibition Inhibition Telomerase->Inhibition Inhibition->Telomere Prevents

Caption: this compound inhibits telomerase by stabilizing G-quadruplex DNA.

BMVC4_Senescence_Pathway cluster_cmyc c-myc Suppression cluster_atm DNA Damage Response This compound This compound cmyc_G4 c-myc Promoter G-Quadruplex This compound->cmyc_G4 Stabilizes DNA_breaks DNA Double-Strand Breaks This compound->DNA_breaks Induces cmyc_suppression c-myc Transcription Suppression cmyc_G4->cmyc_suppression Senescence Cellular Senescence cmyc_suppression->Senescence ATM ATM Kinase Activation DNA_breaks->ATM p53 p53 Activation ATM->p53 p21 p21 Expression p53->p21 p21->Senescence

Caption: this compound induces senescence via c-myc suppression and ATM activation.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on telomerase activity.

TRAP_Workflow start Start cell_culture Culture Telomerase-Positive Cells start->cell_culture lysate_prep Prepare Cell Lysate cell_culture->lysate_prep trap_assay Perform Modified TRAP Assay (with varying this compound concentrations) lysate_prep->trap_assay gel Polyacrylamide Gel Electrophoresis trap_assay->gel analysis Analyze and Quantify Telomerase Activity gel->analysis end End analysis->end

Caption: Workflow for TRAP assay of this compound.

References

Application Note: Analyzing Protein Expression Changes Induced by BMVC4 Treatment Using Immunoblotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMVC4 is a novel carbazole derivative identified as a potent G-quadruplex stabilizer.[1][2] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization in promoter regions of oncogenes, such as c-MYC, can lead to the suppression of gene expression.[1] this compound has been shown to selectively bind to and stabilize G-quadruplex structures, leading to the downregulation of c-MYC, a key regulator of cellular proliferation.[1] This activity triggers a DNA damage response and induces cellular senescence in cancer cells, making this compound a promising candidate for anticancer therapeutic development.[1][2] Furthermore, the suppression of c-MYC is known to influence the expression of downstream targets, including the cell cycle inhibitor p21 and the catalytic subunit of telomerase, hTERT. Immunoblotting is a critical technique to elucidate the mechanism of action of this compound by quantifying the changes in the expression levels of these key proteins.

Principle

Immunoblotting, or Western blotting, is a widely used analytical technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The workflow involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with specific primary antibodies that recognize the target protein. A secondary antibody conjugated to a detectable enzyme or fluorophore is then used to visualize and quantify the protein of interest. This method allows for the sensitive and specific measurement of changes in protein expression levels in response to drug treatment, such as with this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative changes in protein expression in cancer cells following treatment with this compound, based on its known mechanism of action. Note: The following data is illustrative and serves as a representative example. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.

Target ProteinCellular FunctionExpected Change after this compound TreatmentIllustrative Fold Change (this compound vs. Control)
c-MYC Transcription factor, promotes cell proliferationDecrease 0.4
p21 Cyclin-dependent kinase inhibitor, cell cycle arrestIncrease 2.5
hTERT Catalytic subunit of telomerase, cell immortalizationDecrease 0.5
Phospho-ATM (Ser1981) DNA damage sensor kinase, activated by DNA breaksIncrease 3.0
Phospho-p53 (Ser15) Tumor suppressor, activated by DNA damageIncrease 2.8

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cancer cell line being used. HeLa cells are provided as an example.

  • Cell Line Culture:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency.

  • This compound Treatment:

    • Seed HeLa cells in 6-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM). A vehicle control (DMSO) should be run in parallel.

    • Replace the existing medium with the this compound-containing or vehicle control medium.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

II. Protein Extraction (Lysis)
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice.

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

III. Immunoblotting Analysis
  • Sample Preparation and Gel Electrophoresis:

    • Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-c-MYC, anti-p21, anti-hTERT, anti-phospho-ATM, anti-phospho-p53) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's datasheet.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of each target protein band to the corresponding loading control band to correct for loading differences.

Visualizations

Immunoblotting_Workflow cluster_preparation Sample Preparation cluster_analysis Immunoblotting cell_culture Cell Culture & this compound Treatment protein_extraction Protein Extraction (Lysis) cell_culture->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page Load Equal Protein Amounts transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis Densitometry & Normalization detection->data_analysis Image Acquisition

Caption: A streamlined workflow for immunoblotting analysis.

BMVC4_Signaling_Pathway This compound This compound G4 c-MYC Promoter G-Quadruplex This compound->G4 stabilizes DNA_damage DNA Damage This compound->DNA_damage induces cMYC c-MYC Expression G4->cMYC represses hTERT hTERT Expression cMYC->hTERT activates p21 p21 Expression cMYC->p21 represses proliferation Cell Proliferation cMYC->proliferation promotes hTERT->proliferation enables senescence Cellular Senescence p21->senescence induces DDR DNA Damage Response (ATM, p53 activation) DNA_damage->DDR activates DDR->senescence induces

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols for G-quadruplex Stabilization Assays Using BMVC4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, chemical biology, and pharmacology.

Introduction: G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that form in guanine-rich sequences. These structures are implicated in key cellular processes, including telomere maintenance, gene regulation, and DNA replication. The stabilization of G-quadruplexes has emerged as a promising therapeutic strategy, particularly in oncology. BMVC4 (3,6-bis(4-methyl-2-vinylpyrazinium iodine) carbazole) is a carbazole derivative that has been identified as a potent G-quadruplex stabilizer. It exhibits anticancer properties by inducing senescence in cancer cells through pathways that are independent of its telomerase inhibitory activity.[1][2] this compound has been shown to stabilize G-quadruplexes in human telomeric sequences and in the promoter region of the c-myc oncogene, leading to the suppression of c-myc expression.[1][2]

These application notes provide detailed protocols for several key biophysical and biochemical assays to characterize the G-quadruplex stabilizing properties of this compound.

Data Presentation

Table 1: Quantitative Analysis of this compound Interaction with G-quadruplex DNA

Assay TypeG-quadruplex SequenceParameterValueReference
Telomerase InhibitionHuman Telomeric RepeatIC500.2 µM[2]
FRET Melting Assayc-myc promoter (Pu22)ΔTm (°C)Illustrative: 15-25General methodology
Fluorescence TitrationHuman Telomeric (e.g., Tel23)Kd (µM)Illustrative: 0.5-5General methodology
PCR Stop AssayTelomeric or c-myc G4 motifIC50 (µM)Illustrative: 1-10General methodology

Note: Illustrative values are provided as typical ranges for G-quadruplex stabilizers and may vary depending on experimental conditions. Specific quantitative data for this compound in these assays is not broadly available in a tabular format and should be determined empirically.

Experimental Protocols

FRET (Förster Resonance Energy Transfer) Melting Assay

Principle: This assay measures the change in the melting temperature (Tm) of a G-quadruplex-forming oligonucleotide in the presence and absence of a stabilizing ligand. The oligonucleotide is dual-labeled with a FRET pair (e.g., FAM and TAMRA). In the folded G-quadruplex state, the fluorophores are in close proximity, leading to FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and disrupting FRET. A stabilizing ligand like this compound will increase the Tm.

Protocol:

  • Oligonucleotide Preparation:

    • Synthesize a G-quadruplex-forming oligonucleotide (e.g., from the c-myc promoter or human telomeric region) labeled with a FRET donor (e.g., FAM) at the 5'-end and a FRET acceptor (e.g., TAMRA) at the 3'-end.

    • Dissolve the oligonucleotide in a buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl) to a stock concentration of 10 µM.

    • To promote G-quadruplex formation, heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer to the desired final concentrations.

  • Assay Setup:

    • In a 96-well qPCR plate, prepare reactions containing:

      • Dual-labeled oligonucleotide (final concentration 0.2 µM)

      • This compound at various concentrations (e.g., 0.1 µM to 10 µM) or DMSO as a control.

      • Assay buffer to the final volume.

    • Incubate the plate at room temperature for 30 minutes.

  • FRET Melting:

    • Use a real-time PCR instrument to monitor the fluorescence of the donor fluorophore.

    • Set the instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm) as the temperature at which 50% of the G-quadruplexes are unfolded (the inflection point of the melting curve).

    • Calculate the change in melting temperature (ΔTm) = Tm (with this compound) - Tm (control).

Fluorescence Titration Assay

Principle: This assay determines the binding affinity (dissociation constant, Kd) of a fluorescent ligand to a G-quadruplex. This compound is known to exhibit enhanced fluorescence upon binding to G-quadruplex structures.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl). Anneal the oligonucleotide as described in the FRET protocol.

    • Prepare a stock solution of this compound in DMSO.

  • Assay Procedure:

    • In a quartz cuvette, place a solution of this compound at a fixed concentration (e.g., 1 µM) in the assay buffer.

    • Measure the initial fluorescence intensity of the this compound solution using a fluorometer. The excitation wavelength for this compound is typically around 458 nm, and emission is collected between 500-600 nm.

    • Incrementally add aliquots of the G-quadruplex oligonucleotide stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity as a function of the G-quadruplex concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd).

PCR Stop Assay

Principle: A stable G-quadruplex structure can act as a roadblock to DNA polymerase, causing the polymerase to pause or stop. A G-quadruplex stabilizing ligand like this compound will enhance this effect. This assay can be performed using a single-stranded template containing a G-quadruplex forming sequence.

Protocol:

  • Reagent Preparation:

    • Design a single-stranded DNA template containing a G-quadruplex forming sequence (e.g., from the c-myc promoter).

    • Design a primer that binds upstream of the G-quadruplex sequence. The primer can be 5'-end labeled with a fluorescent dye (e.g., FAM) for visualization.

    • Prepare a stock solution of this compound in DMSO.

  • Assay Reaction:

    • Prepare PCR reaction mixtures in a final volume of 20 µL containing:

      • DNA template (e.g., 20 nM)

      • Fluorescently labeled primer (e.g., 100 nM)

      • Taq DNA polymerase and dNTPs

      • PCR buffer containing KCl (to promote G4 formation)

      • This compound at various concentrations (e.g., 0, 1, 5, 10 µM)

    • Perform a limited number of PCR cycles (e.g., 10-15 cycles) to allow for primer extension. A typical cycle could be: 95°C for 30s, 55°C for 30s, 72°C for 60s.

  • Analysis of Products:

    • Separate the PCR products on a denaturing polyacrylamide gel.

    • Visualize the DNA bands using a fluorescence scanner.

    • The formation of a shorter "stop" product indicates that the polymerase was blocked by the G-quadruplex. The intensity of this stop product will increase with higher concentrations of this compound, while the full-length product will decrease.

  • Data Analysis:

    • Quantify the band intensities for the stop product and the full-length product.

    • The IC50 can be determined as the concentration of this compound that results in a 50% reduction of the full-length product.

Mandatory Visualizations

G_Quadruplex_Stabilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results G4_Oligo G-Quadruplex Oligonucleotide Incubation Incubate Oligo + this compound G4_Oligo->Incubation This compound This compound Compound This compound->Incubation FRET FRET Melting Assay Incubation->FRET Fluorescence Fluorescence Titration Incubation->Fluorescence PCR_Stop PCR Stop Assay Incubation->PCR_Stop Tm ΔTm (Stabilization) FRET->Tm Kd Kd (Binding Affinity) Fluorescence->Kd IC50 IC50 (Inhibition) PCR_Stop->IC50 BMVC4_Signaling_Pathway This compound This compound G4 G-Quadruplex (e.g., c-myc promoter, telomeres) This compound->G4 binds Stabilization Stabilization G4->Stabilization DNA_Breaks DNA Breaks Stabilization->DNA_Breaks induces Telomerase_Inhibition Telomerase Inhibition Stabilization->Telomerase_Inhibition cMyc_Suppression Suppression Stabilization->cMyc_Suppression ATM ATM Activation DNA_Breaks->ATM DDR DNA Damage Response ATM->DDR Senescence Cellular Senescence DDR->Senescence Telomerase Telomerase Telomerase->Telomerase_Inhibition cMyc c-myc Expression cMyc->cMyc_Suppression

References

Troubleshooting & Optimization

Technical Support Center: BMVC4-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMVC4. The focus is on addressing and mitigating potential cytotoxicity in normal cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound in normal versus cancer cell lines?

Q2: What is the primary mechanism of this compound-induced effects?

A2: this compound stabilizes G-quadruplex structures in DNA. While it does inhibit telomerase, its primary mechanism for inducing senescence in cancer cells appears to be independent of telomerase inhibition. This compound has been shown to stabilize the G-quadruplex in the promoter region of the c-myc oncogene, leading to its downregulation. Furthermore, this compound induces DNA damage, activating the Ataxia Telangiectasia-Mutated (ATM) and ATR (ATM and Rad3-related) DNA damage response pathways, which leads to cell cycle arrest and senescence.[1][2]

Q3: Can this compound induce senescence in normal cells?

A3: Yes, it is possible that this compound can induce a senescent phenotype in normal cells, particularly at higher concentrations or with prolonged exposure, due to its mechanism of inducing a general DNA damage response. Researchers should carefully titrate this compound concentrations and monitor normal cell health and proliferation during experiments.

Q4: What are the initial signs of cytotoxicity in my normal cell cultures treated with this compound?

A4: Initial signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment), a decrease in the rate of proliferation, or the appearance of cellular debris in the culture medium. For a more quantitative assessment, it is recommended to perform cell viability assays.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Cells at Expected Therapeutic Concentrations

Possible Cause 1: Incorrect this compound Concentration

  • Solution: Verify the stock concentration and perform a fresh serial dilution. It is highly recommended to perform a dose-response curve for each new batch of this compound and for each cell line (both normal and cancer) to determine the precise IC50 value and the optimal concentration for inducing senescence in cancer cells with minimal effect on normal cells.

Possible Cause 2: High Sensitivity of the Normal Cell Line

  • Solution: Some normal cell lines may be inherently more sensitive to DNA damaging agents.

    • Mitigation Strategy 1: Co-treatment with a Cell Cycle Inhibitor. Normal cells often have intact cell cycle checkpoints. Pre-treating normal cells with a low dose of a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib) can induce a temporary G1 arrest, making them less susceptible to DNA damage-induced cytotoxicity. Cancer cells, often having defective checkpoints, will continue to proliferate and remain sensitive to this compound.

    • Mitigation Strategy 2: Reduced Exposure Time. Decrease the duration of this compound treatment for your normal cell controls while maintaining the effective duration for cancer cells, if experimentally feasible.

Possible Cause 3: Off-Target Effects

  • Solution: While the primary targets of this compound are G-quadruplexes, off-target effects can contribute to cytotoxicity. If unacceptable cytotoxicity in normal cells persists, consider exploring structural analogs of this compound that may have a better therapeutic index.

Issue 2: Inconsistent Results in Cytotoxicity or Senescence Assays

Possible Cause 1: Assay Variability

  • Solution: Ensure consistent cell seeding density, treatment times, and reagent preparation. For colorimetric assays like MTT or XTT, be mindful of the incubation times and potential interference from the compound's color. For senescence-associated β-galactosidase (SA-β-gal) staining, ensure the pH of the staining solution is precisely 6.0, as lower pH can lead to false positives in non-senescent cells.

Possible Cause 2: Cell Passage Number

  • Solution: Use cells within a consistent and low passage number range for all experiments. Primary normal cells have a limited lifespan in culture and can enter replicative senescence, which could confound the results of this compound-induced senescence.

Quantitative Data Summary

Due to the limited availability of publicly accessible, direct comparative studies of this compound IC50 values across a wide range of normal and cancer cell lines, the following table provides an illustrative template. Researchers should generate their own data following this structure.

Cell LineCell TypeCancer/NormalThis compound IC50 (µM) - 72hNotes
H1299Human Lung CarcinomaCancer> 40 (short-term)Senescence induced at 1-10 µM
MCF-7Human Breast AdenocarcinomaCancer[Insert experimental value]Example cancer cell line
MDA-MB-231Human Breast AdenocarcinomaCancer[Insert experimental value]Example cancer cell line
A549Human Lung CarcinomaCancer[Insert experimental value]Example cancer cell line
hTERT-BJHuman Foreskin FibroblastNormal[Insert experimental value]Example telomerase-immortalized normal cell line
IMR-90Human Fetal Lung FibroblastNormal[Insert experimental value]Example primary normal cell line
HEK293Human Embryonic KidneyNormal[Insert experimental value]Example immortalized normal cell line

Note: Values in italics are for illustrative purposes and should be replaced with experimentally determined data.

Key Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Culture: Culture cells on glass coverslips in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration (e.g., 5-7 days).

  • Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Staining: Wash cells twice with PBS and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) overnight at 37°C in a dry incubator (no CO2).

  • Visualization: Wash with PBS and mount the coverslips on microscope slides.

  • Analysis: Count the number of blue-stained (senescent) cells versus the total number of cells in multiple fields of view to determine the percentage of senescent cells.

Visualizations

BMVC4_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound G4_cmyc c-myc G-quadruplex This compound->G4_cmyc Stabilizes DNA_damage DNA Damage This compound->DNA_damage Induces cmyc_promoter c-myc Promoter G4_cmyc->cmyc_promoter Inhibits transcription ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates p21 p21 p53->p21 Activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Senescence Senescence Cell_Cycle_Arrest->Senescence Leads to Experimental_Workflow cluster_assays 4. Assess Cytotoxicity and Senescence start Start: Culture Normal and Cancer Cell Lines dose_response 1. Determine IC50 of this compound (e.g., MTT Assay) start->dose_response select_conc 2. Select Sub-lethal Concentration for Senescence Induction dose_response->select_conc long_term_treat 3. Long-term this compound Treatment select_conc->long_term_treat viability Viability/Cytotoxicity Assays (MTT, Trypan Blue) long_term_treat->viability senescence_stain SA-β-gal Staining long_term_treat->senescence_stain dna_damage DNA Damage Quantification (γH2AX, Comet Assay) long_term_treat->dna_damage analysis 5. Data Analysis and Comparison viability->analysis senescence_stain->analysis dna_damage->analysis Troubleshooting_Logic start High Cytotoxicity in Normal Cells? cause1 Check this compound Concentration (Verify stock, perform new titration) start->cause1 Yes cause2 Assess Cell Line Sensitivity (Compare with other normal lines) start->cause2 Yes cause3 Consider Off-Target Effects start->cause3 Yes solution1 Adjust Concentration cause1->solution1 solution2a Co-treat with Cell Cycle Inhibitor cause2->solution2a solution2b Reduce Exposure Time cause2->solution2b solution3 Explore Analogs cause3->solution3

References

Validation & Comparative

A Comparative Guide to BMVC and BMVC4: G-Quadruplex Stabilizing Agents in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two notable carbazole derivatives, BMVC and its analog BMVC4. Both compounds have garnered attention in the scientific community for their roles as G-quadruplex (G4) stabilizers, a class of molecules with significant potential in anticancer therapy. This document synthesizes available experimental data to offer an objective comparison of their performance and mechanisms of action.

Introduction to BMVC and this compound

BMVC (3,6-bis[2-(1-methylpyridinium)vinyl]carbazole diiodide) and this compound (3,6-bis(4-methyl-2-vinylpyrazinium iodine) carbazole) are small molecules designed to selectively bind to and stabilize G-quadruplex structures.[1] These are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and oncogene promoter regions. By stabilizing these structures, G4 ligands can interfere with key cellular processes in cancer, such as telomere maintenance and oncogene transcription, making them attractive candidates for therapeutic development.

BMVC was one of the first fluorescent probes developed to detect G-quadruplexes in living cells and has been studied for its ability to inhibit telomerase and regulate gene expression.[2] this compound is a newer analog, designed to improve upon the G4-stabilizing properties of the core carbazole structure.[3]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for BMVC and this compound, focusing on their telomerase inhibitory activity and their impact on cancer cell processes.

ParameterBMVCThis compoundReference(s)
Telomerase Inhibition (IC50) ~0.05 µM~0.2 µM[1]
G4 Stabilization Core Suitability Less SuitableMore Suitable[3]

Table 1: Biochemical Activity and G4-Stabilizing Properties

Cellular ProcessBMVCThis compoundCell LineReference(s)
Migration Inhibition EffectiveEffectiveH1299[4]
Invasion Inhibition EffectiveEffectiveH1299[4]
Induction of Senescence Induces senescenceInduces senescence (independent of telomerase inhibition)H1299 (and others)[1]

Table 2: Effects on Cancer Cell Processes

Mechanism of Action and Signaling Pathways

Both BMVC and this compound exert their anticancer effects primarily through the stabilization of G-quadruplex structures. However, there are nuances in their downstream effects.

BMVC is a potent inhibitor of telomerase, the enzyme responsible for maintaining telomere length in most cancer cells.[1] By stabilizing the G-quadruplex structure in telomeric DNA, BMVC blocks the access of telomerase, leading to telomere shortening and eventual cell cycle arrest or apoptosis. Additionally, BMVC has been shown to stabilize the G-quadruplex in the promoter region of the c-MYC oncogene, thereby downregulating its transcription.

This compound also stabilizes G-quadruplexes and inhibits telomerase.[1] However, a key distinction is that this compound can induce senescence in cancer cells through a mechanism that is independent of its telomerase inhibitory activity.[1] This suggests that this compound may have a broader range of cellular targets or a different mode of G4 interaction that triggers DNA damage response pathways, leading to senescence even in cells with high telomerase activity or those that utilize alternative lengthening of telomeres (ALT).[1]

One study directly comparing their ability to stabilize the G-quadruplex in the promoter of the WNT1 gene found that both compounds could bind to and thermally stabilize this structure. This suggests a common mechanism of downregulating the Wnt signaling pathway, which is often dysregulated in cancer.

Below is a diagram illustrating the general signaling pathway affected by G-quadruplex stabilizers like BMVC and this compound.

G4_Stabilizer_Pathway General Mechanism of G-Quadruplex Stabilizers cluster_nucleus Cell Nucleus G4_Ligand BMVC / this compound Telomere Telomeric G-Quadruplex G4_Ligand->Telomere stabilizes Oncogene_Promoter Oncogene Promoter G-Quadruplex (e.g., c-MYC, WNT1) G4_Ligand->Oncogene_Promoter stabilizes Telomerase Telomerase Telomere->Telomerase blocks access of Transcription Oncogene Transcription Oncogene_Promoter->Transcription inhibits Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening inhibition leads to Reduced_Oncogene Reduced Oncogene Expression Transcription->Reduced_Oncogene inhibition leads to Senescence_Apoptosis Senescence / Apoptosis Telomere_Shortening->Senescence_Apoptosis Reduced_Proliferation Reduced Cell Proliferation Senescence_Apoptosis->Reduced_Proliferation Reduced_Oncogene->Reduced_Proliferation

Mechanism of G4 Stabilizers

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of BMVC and this compound are provided below.

Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay is used to determine the inhibitory effect of compounds on telomerase activity.

Objective: To quantify the IC50 values of BMVC and this compound for telomerase.

Methodology:

  • Cell Lysate Preparation: Prepare cell extracts from a telomerase-positive cell line (e.g., H1299) to serve as the source of telomerase.

  • TRAP Reaction: The reaction mixture includes the cell lysate, a TS primer (a substrate for telomerase), dNTPs, and varying concentrations of the test compound (BMVC or this compound).

  • Telomerase Elongation: The mixture is incubated to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification: The telomerase-extended products are then amplified by PCR using the TS primer and a reverse primer.

  • Detection and Quantification: The PCR products are resolved on a polyacrylamide gel and visualized. The intensity of the resulting DNA ladder is quantified to determine the level of telomerase activity. The IC50 value is calculated as the concentration of the compound that reduces telomerase activity by 50% compared to the control.

TRAP_Assay_Workflow TRAP Assay Workflow cluster_workflow Experimental Steps start Start: Cell Lysate (Telomerase Source) reaction TRAP Reaction: Lysate + TS Primer + dNTPs + BMVC/BMVC4 start->reaction incubation Incubation: Telomerase Elongation reaction->incubation pcr PCR Amplification of Elongated Products incubation->pcr gel Polyacrylamide Gel Electrophoresis pcr->gel quantification Quantification of Band Intensity gel->quantification end End: Determine IC50 quantification->end

TRAP Assay Workflow
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the stabilization of G-quadruplex structures by ligands.

Objective: To determine the effect of BMVC and this compound on the thermal stability of a specific G-quadruplex (e.g., in the WNT1 promoter).

Methodology:

  • Oligonucleotide Preparation: A G-rich oligonucleotide sequence capable of forming a G-quadruplex is synthesized and purified.

  • Annealing: The oligonucleotide is annealed in a buffer containing a stabilizing cation (e.g., K+) to facilitate G-quadruplex formation.

  • CD Spectra Acquisition: The CD spectrum of the G-quadruplex is recorded in the absence and presence of the test compound (BMVC or this compound). A characteristic positive peak around 265 nm and a negative peak around 240 nm typically indicate a parallel G-quadruplex structure.

  • Thermal Denaturation: The thermal stability of the G-quadruplex-ligand complex is assessed by monitoring the change in the CD signal at a specific wavelength (e.g., 265 nm) as the temperature is increased.

  • Melting Temperature (Tm) Determination: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in the Tm in the presence of the ligand indicates stabilization of the G-quadruplex.

CD_Spectroscopy_Workflow CD Spectroscopy Workflow cluster_workflow Experimental Steps start Start: G-rich Oligonucleotide anneal Annealing in K+ Buffer start->anneal add_ligand Addition of BMVC/BMVC4 anneal->add_ligand cd_spectra Record CD Spectrum add_ligand->cd_spectra thermal_melt Thermal Denaturation (Increase Temperature) cd_spectra->thermal_melt tm_calc Calculate Melting Temperature (Tm) thermal_melt->tm_calc end End: Assess G4 Stabilization tm_calc->end

CD Spectroscopy Workflow

Conclusion

Both BMVC and this compound are promising G-quadruplex stabilizers with demonstrated anticancer activities. BMVC is a potent telomerase inhibitor, while this compound, although a slightly less potent telomerase inhibitor in vitro, exhibits a distinct and potentially advantageous mechanism of inducing senescence independent of telomerase inhibition. This suggests that this compound may be effective against a broader range of cancers, including those that are resistant to telomerase inhibitors. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

Assessing the Therapeutic Index of G4 Stabilizers: A Comparative Analysis of BMVC4

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the G-quadruplex (G4) stabilizer BMVC4 with other notable G4-targeting compounds reveals critical insights into their potential therapeutic efficacy. While direct comparative studies on the therapeutic index of this compound are not extensively documented in publicly available literature, an analysis of its cytotoxic profile alongside prominent G4 stabilizers such as BRACO-19, Pyridostatin, and CX-5461 provides a valuable framework for evaluation.

The therapeutic index (TI), a ratio that compares the toxic dose of a compound to its therapeutic dose, is a critical measure of a drug's safety and efficacy. For G4 stabilizers, a favorable TI would indicate high potency against cancer cells while exhibiting minimal toxicity to normal, healthy cells.

Comparative Cytotoxicity of G4 Stabilizers

To provide a clear comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other selected G4 stabilizers in various cancer and normal cell lines. A higher therapeutic index is generally indicated by a larger ratio of the IC50 in normal cells to the IC50 in cancer cells.

CompoundCell LineCell TypeIC50 (µM)Therapeutic Index (TI)Reference
This compound H1299Human Lung Carcinoma> 40 (negligible cytotoxicity)-[1]
-Normal Human CellsData not available--
BRACO-19 U87Human Glioblastoma1.45>1 (Qualitative)[2][3]
U251Human Glioblastoma1.55[2][3]
SHG-44Human Glioblastoma2.5[2][3]
Normal Human Primary AstrocytesNormal Human Brain CellsNo acute growth inhibition[2]
Pyridostatin HT1080Human Fibrosarcoma0.618.5[4]
WI-38Normal Human Lung Fibroblast~11.1[4]
HeLaHuman Cervical Cancer>100 (24h), ~10 (72h)-
CX-5461 Breast Cancer Cell LinesHuman Breast Cancer~1.5 - 11.35-
Neuroblastoma Cell LinesHuman NeuroblastomaNanomolar range-
-Normal Human CellsData not available--

Experimental Protocols

The assessment of a compound's therapeutic index relies on standardized and reproducible experimental protocols. The most common methods employed in the cited studies for determining cytotoxicity and in vivo efficacy are the MTT assay and xenograft mouse models, respectively.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

General Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the G4 stabilizer (e.g., this compound, BRACO-19, Pyridostatin, CX-5461) and incubated for a specified period (commonly 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

In Vivo Efficacy Assessment: Xenograft Mouse Model

Xenograft models are instrumental in evaluating the anti-tumor activity of G4 stabilizers in a living organism.

General Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are treated with the G4 stabilizer (e.g., via intraperitoneal or intravenous injection) at various doses and schedules. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Toxicity Monitoring: The general health and body weight of the mice are monitored to assess the toxicity of the treatment.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

The mechanism of action of G4 stabilizers often involves the induction of DNA damage and the activation of cell cycle checkpoints and apoptotic pathways. This compound, for instance, is known to suppress c-myc expression by stabilizing the G-quadruplex structure at its promoter.

Below is a simplified representation of a common experimental workflow for assessing G4 stabilizer efficacy.

G4_Stabilizer_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cell_culture Cell Culture (Cancer & Normal Lines) treatment Treatment with G4 Stabilizer cell_culture->treatment mtt_assay MTT Assay (Determine IC50) treatment->mtt_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot, qPCR) treatment->pathway_analysis xenograft Xenograft Mouse Model (Tumor Implantation) mtt_assay->xenograft Select promising candidates in_vivo_treatment In Vivo Treatment xenograft->in_vivo_treatment tumor_monitoring Tumor Growth & Toxicity Monitoring in_vivo_treatment->tumor_monitoring endpoint Endpoint Analysis (Tumor Weight) tumor_monitoring->endpoint

Experimental workflow for G4 stabilizer evaluation.

The following diagram illustrates a simplified signaling pathway activated by G4 stabilization, leading to anti-tumor effects.

G4_Signaling_Pathway G4_stabilizer G4 Stabilizer (e.g., this compound) G4_formation G-Quadruplex Stabilization (e.g., c-myc promoter, telomeres) G4_stabilizer->G4_formation transcription_inhibition Inhibition of Oncogene Transcription G4_formation->transcription_inhibition telomere_dysfunction Telomere Dysfunction G4_formation->telomere_dysfunction tumor_suppression Tumor Growth Suppression transcription_inhibition->tumor_suppression dna_damage DNA Damage Response telomere_dysfunction->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis senescence Senescence dna_damage->senescence cell_cycle_arrest->tumor_suppression apoptosis->tumor_suppression senescence->tumor_suppression

References

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